Vinaxanthone

Description

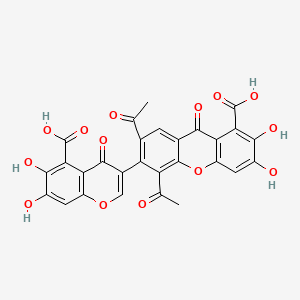

This compound has been reported in Penicillium vinaceum and Penicillium glabrum with data available.

structure given in first source

Structure

3D Structure

Properties

CAS No. |

133293-89-7 |

|---|---|

Molecular Formula |

C28H16O14 |

Molecular Weight |

576.4 g/mol |

IUPAC Name |

5,7-diacetyl-6-(5-carboxy-6,7-dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxy-9-oxoxanthene-1-carboxylic acid |

InChI |

InChI=1S/C28H16O14/c1-7(29)9-3-10-22(33)19-15(5-13(32)25(36)21(19)28(39)40)42-26(10)16(8(2)30)17(9)11-6-41-14-4-12(31)24(35)20(27(37)38)18(14)23(11)34/h3-6,31-32,35-36H,1-2H3,(H,37,38)(H,39,40) |

InChI Key |

MEYYEMQDVMMNNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O)C(=O)C)C4=COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

411F SM-345431 vina-xanthone vinaxanthone |

Origin of Product |

United States |

Foundational & Exploratory

The Vinaxanthone Synthesis Pathway: A Deep Dive into the Fungal Production of a Promising Bioactive Compound

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the biosynthesis of vinaxanthone, a potent bioactive compound produced by Penicillium species. This whitepaper details the current understanding of the this compound synthesis pathway, providing valuable insights for its potential therapeutic applications.

This compound, a xanthone derivative, has garnered significant interest in the scientific community for its diverse biological activities, including antimicrobial and neuroprotective properties. Understanding its natural production in fungi is crucial for harnessing its full potential through biotechnological approaches. This guide synthesizes the available scientific literature to present a comprehensive overview of the this compound synthesis pathway, from its genetic basis to the final chemical structure.

The Polyketide Origin of this compound

Fungal xanthones, including this compound, are synthesized through the polyketide pathway.[1][2] This intricate biosynthetic route involves the sequential condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, to construct a complex carbon skeleton. The core of this process is orchestrated by a large, multifunctional enzyme known as a polyketide synthase (PKS).

While the specific biosynthetic gene cluster (BGC) responsible for this compound production in Penicillium sp. has not yet been definitively identified and functionally characterized in the published literature, genomic analyses of various Penicillium species have revealed a vast and underexplored potential for secondary metabolite production, with numerous putative PKS genes identified.[3][4] It is highly probable that a specific PKS, along with a suite of tailoring enzymes, is dedicated to this compound biosynthesis.

The Proposed Biosynthetic Pathway

Based on the known biosynthesis of other fungal xanthones, a putative pathway for this compound can be proposed. The synthesis is initiated by a polyketide synthase that catalyzes the formation of a polyketide chain. This linear chain then undergoes a series of modifications, including cyclization and aromatization, to form the characteristic tricyclic xanthone core.

Subsequent tailoring reactions, mediated by enzymes such as oxidoreductases (e.g., P450 monooxygenases) and methyltransferases, are crucial for the final structure of this compound. These enzymes introduce hydroxyl and methyl groups at specific positions on the xanthone scaffold, which are critical for its biological activity.

Quantitative Data on this compound Production

Quantitative data on the production yields of this compound from Penicillium sp. fermentation are not extensively reported in the scientific literature. However, studies on the production of other secondary metabolites from Penicillium species provide a basis for understanding the potential for optimization. For instance, the production of penicillic acid by a Penicillium strain has been reported to reach concentrations of 1.57-1.77 g/L in the fermentation liquor.[5] Similarly, optimization of fermentation conditions for red pigment production by a Penicillium sp. has been shown to significantly enhance yield.[6] These examples highlight the potential for increasing this compound yields through systematic optimization of fermentation parameters.

| Metabolite | Producing Organism | Reported Yield | Reference |

| Penicillic Acid | Penicillium sp. | 1.57-1.77 g/L | [5] |

| Mycophenolic Acid | Penicillium brevicompactum | up to 6.7 g/L | [7] |

| Red Pigment | Penicillium sp. | Absorbance Units | [6] |

Experimental Protocols

Fermentation of Penicillium sp.

A general procedure for the submerged fermentation of Penicillium species involves the following steps:

-

Inoculum Preparation: A pure culture of the desired Penicillium strain is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), for several days to allow for sporulation. Spores are then harvested to create a spore suspension.

-

Seed Culture: A seed culture is initiated by inoculating a liquid medium with the spore suspension. The seed culture is incubated with agitation to promote mycelial growth.

-

Production Fermentation: The production medium, which is optimized for secondary metabolite production, is inoculated with the seed culture. The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, aeration, and agitation for a specific duration.

Extraction and Purification of this compound

Following fermentation, the culture broth is processed to isolate and purify this compound. A common method for extracting fungal secondary metabolites involves solvent extraction.

-

Separation of Biomass: The fungal mycelium is separated from the culture broth by filtration or centrifugation.

-

Solvent Extraction: The culture filtrate (supernatant) is extracted with an organic solvent, such as ethyl acetate, which is effective in extracting a wide range of fungal metabolites.

-

Concentration: The organic solvent extract is then concentrated under reduced pressure to obtain a crude extract containing this compound.

-

Chromatographic Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to purify this compound to a high degree.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for the quantification of this compound. A validated HPLC method allows for the accurate determination of this compound concentration in fermentation broths and purified samples.

Future Outlook

The elucidation of the complete this compound biosynthetic gene cluster in Penicillium sp. is a key area for future research. This will enable a deeper understanding of the enzymatic machinery involved and open avenues for genetic engineering to enhance production yields. Furthermore, detailed optimization of fermentation and downstream processing protocols will be crucial for the cost-effective production of this promising bioactive compound for potential pharmaceutical applications. This technical guide serves as a foundational resource for researchers dedicated to advancing the science and application of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [Mining and identification of a biosynthetic gene cluster producing xanthocillin analogues from Penicillium chrysogenum MT-40, an endophytic fungus of Huperzia serrata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Global analysis of biosynthetic gene clusters reveals vast potential of secondary metabolite production in Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN109456899B - Penicillium and method for producing penicillic acid by fermenting penicillium - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced Production of Mycophenolic Acid from Penicillium brevicompactum via Optimized Fermentation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Vinaxanthone as a Semaphorin 3A Inhibitor: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the biological activity of vinaxanthone, a potent small molecule inhibitor of Semaphorin 3A (Sema3A). It details the compound's inhibitory profile, the underlying signaling pathways, key experimental methodologies for its evaluation, and its observed biological effects in various models.

Introduction

Semaphorin 3A (Sema3A) is a secreted protein that belongs to the semaphorin family, known primarily for its role as a repulsive axon guidance cue during nervous system development.[1][2] Upon binding to its receptor complex, consisting of Neuropilin-1 (NRP1) and Plexin-A, Sema3A triggers a signaling cascade that leads to the collapse of the neuronal growth cone, thereby inhibiting axonal extension.[3][4] Beyond development, Sema3A is implicated in pathological processes, including the inhibition of nerve regeneration after injury.[1]

This compound (also known as SM-345431) is a small molecule inhibitor isolated from the fungus Penicillium sp. that has been identified as a potent antagonist of Sema3A signaling.[5] By blocking the function of Sema3A, this compound has emerged as a valuable research tool and a potential therapeutic agent for promoting neuronal regeneration and functional recovery in various injury models.[1][6] This guide summarizes the key technical data and methodologies related to its activity.

Quantitative Inhibitory Profile of this compound

This compound's potency is most characterized by its half-maximal inhibitory concentration (IC50). The compound also exhibits inhibitory activity against other enzymes, such as Phospholipase C (PLC), at higher concentrations.

| Inhibitor | Target | IC50 Value | Cell/System Source |

| This compound | Semaphorin 3A | 0.1 - 0.2 µM | Embryonic Chick/Rat DRG Neurons |

| This compound | Phospholipase C (PLC) | 5.4 µM | Rat Brain |

| This compound | Phospholipase C (PLC) | 9.3 µM | Murine Colon 26 Adenocarcinoma |

| This compound | Phospholipase C (PLC) | 44 µM | Murine Fibroblasts (NIH3T3) |

| This compound | FabI | 0.9 mM | Not Specified |

Data compiled from multiple sources.[7][8][9]

Mechanism of Action and Signaling Pathway

Sema3A initiates its repulsive signaling by binding to the Neuropilin-1 (NRP1) co-receptor, which then forms a complex with a Plexin-A receptor. This complex transduces the signal intracellularly, leading to the activation of Rho family GTPases (such as RhoA) and the inactivation of others (like Rac1), ultimately resulting in cytoskeletal rearrangements and growth cone collapse.[10][11] this compound is reported to inhibit the connection between Sema3A and NRP1, thereby blocking the entire downstream signaling cascade.[6]

Caption: Sema3A signaling pathway leading to growth cone collapse and its inhibition by this compound.

Key Experimental Protocol: Growth Cone Collapse Assay

The growth cone collapse assay is the primary in vitro functional assay used to quantify the repulsive effect of Sema3A and the inhibitory activity of compounds like this compound.[12][13][14]

Objective: To determine if a soluble factor (Sema3A) induces the collapse of neuronal growth cones and if an inhibitor (this compound) can prevent this effect.

Detailed Methodology:

-

Cell Preparation:

-

Isolate Dorsal Root Ganglia (DRG) or Trigeminal Ganglia (TG) from embryonic mice (e.g., E15) or chicks.[2][6]

-

Dissociate the ganglia into a single-cell suspension using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.

-

Plate the neurons on coverslips pre-coated with an adhesive substrate like poly-L-lysine and laminin to promote neurite outgrowth.[15]

-

Culture the neurons in a suitable growth medium, often supplemented with a neurotrophic factor like Nerve Growth Factor (NGF), for approximately 24 hours to allow for the development of well-defined neurites and growth cones.[2][6]

-

-

Inhibition and Treatment:

-

For inhibition studies, pre-incubate the neuronal cultures with this compound at various concentrations (e.g., around its IC50 of 0.1 µg/mL) for a defined period, typically 1 hour at 37°C.[2][6]

-

Add recombinant Sema3A protein to the cultures at a concentration known to induce a significant collapse response (e.g., 50 ng/mL).[16] Control groups should include untreated neurons, neurons treated with this compound alone, and neurons treated with Sema3A alone.

-

Incubate for a short period, typically 10-30 minutes, at 37°C.[15]

-

-

Fixation and Staining:

-

Fix the cells using a solution of paraformaldehyde (e.g., 2-4%) to preserve their morphology.

-

Permeabilize the cells and stain for F-actin using fluorescently-labeled phalloidin (e.g., Rhodamine-phalloidin) to visualize the structure of the growth cone. Nuclei can be counterstained with DAPI.

-

-

Quantification and Analysis:

-

Using a fluorescence microscope, visualize the growth cones.

-

A growth cone is defined as "collapsed" when it is devoid of lamellipodia and possesses two or fewer filopodia.[14]

-

For each experimental condition, count the number of collapsed and non-collapsed growth cones across multiple fields of view. A minimum of 100 growth cones per condition is typically evaluated.[6]

-

Calculate the percentage of collapsed growth cones. The inhibitory effect of this compound is determined by the reduction in the percentage of collapse in the Sema3A + this compound group compared to the Sema3A only group.

-

References

- 1. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The effects of semaphorin 3A in bone and cartilage metabolism: fundamental mechanism and clinical potential [frontiersin.org]

- 4. What are SEMA3A modulators and how do they work? [synapse.patsnap.com]

- 5. The Semaphorin 3A Inhibitor SM-345431 Accelerates Peripheral Nerve Regeneration and Sensitivity in a Murine Corneal Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nerve Growth Factor and Semaphorin 3A Signaling Pathways Interact in Regulating Sensory Neuronal Growth Cone Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Semaphorins during Axon Growth and Guidance - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Analysis of Semaphorin-Induced Growth Cone Collapse and Axon Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of Semaphorin-Induced Growth Cone Collapse and Axon Growth Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Semaphorin 3A Elicits Stage-Dependent Collapse, Turning, and Branching in Xenopus Retinal Growth Cones | Journal of Neuroscience [jneurosci.org]

- 16. researchgate.net [researchgate.net]

Vinaxanthone for Neuroregeneration in Spinal Cord Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal cord injury (SCI) presents a formidable challenge to modern medicine, often resulting in catastrophic and permanent loss of motor and sensory function. The primary mechanical injury triggers a cascade of secondary events, including inflammation, ischemia, and excitotoxicity, which create a microenvironment that is profoundly inhibitory to neural repair.[1][2] This inhibitory milieu is characterized by the formation of a glial scar and the presence of axon growth-inhibiting molecules, which collectively prevent meaningful neuroregeneration.[2][3]

Among the key molecular players hindering axonal regrowth is Semaphorin 3A (Sema3A), a potent chemorepellent for developing neurons and a formidable inhibitor of regeneration after nervous system trauma.[4][5] Vinaxanthone, a small molecule inhibitor of Sema3A, has emerged as a promising therapeutic agent. By antagonizing the function of Sema3A, this compound helps to overcome a critical barrier to axonal elongation, thereby fostering an environment more permissive for neural repair and functional recovery. This technical guide provides an in-depth overview of the core science behind this compound, summarizing key preclinical data, experimental protocols, and the underlying signaling pathways relevant to its application in SCI neuroregeneration research.

Mechanism of Action: Inhibition of Semaphorin 3A Signaling

The primary mechanism through which this compound promotes neuroregeneration is by blocking the inhibitory signaling of Semaphorin 3A (Sema3A). After SCI, Sema3A is upregulated and acts as a barrier to axonal extension.[6] It binds to its receptor complex, composed of Neuropilin-1 (NRP1) and PlexinA subunits, on the surface of neuronal growth cones.[7] This binding initiates an intracellular signaling cascade that leads to the collapse of the actin cytoskeleton within the growth cone, effectively halting axonal growth.[4][7]

This compound functions by interfering with the Sema3A-NRP1 interaction, thereby preventing the activation of the downstream repulsive signaling cascade.[4] This inhibition allows growth cones to remain motile and extend neurites, even in the presence of inhibitory Sema3A cues, promoting axonal regeneration across the lesion site.[4][6]

Core Signaling Pathways in Neuroregeneration

The promotion of neuroregeneration is a complex process governed by a delicate balance between inhibitory and growth-promoting signals. This compound's action on the Sema3A pathway is a critical part of a larger network of signaling events.

-

Sema3A/NRP1 Pathway (Inhibitory): As described, Sema3A binding to the NRP1/PlexinA receptor complex triggers intracellular cascades involving Rho family GTPases, which are key regulators of the actin cytoskeleton.[7] Activation of this pathway leads to growth cone collapse and inhibition of axonal regeneration.

-

NGF/TrkA Pathway (Promotional): Nerve Growth Factor (NGF) is a potent neurotrophin that promotes neuronal survival and neurite outgrowth.[8][9] It binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), inducing receptor dimerization and autophosphorylation.[10][11] This activation initiates several downstream pro-growth pathways, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell survival, differentiation, and growth.[7][10]

-

CREB Signaling (Convergence Point): The cAMP response element-binding protein (CREB) is a nuclear transcription factor that acts as a convergence point for multiple signaling pathways, including the PI3K/Akt and Ras/MAPK cascades.[][13][14] Phosphorylation and activation of CREB lead to the transcription of genes essential for neuronal plasticity, axon growth, and survival, making it a critical downstream effector in neuroregeneration.[13][14]

This compound's primary role is to block the dominant inhibitory signal of Sema3A, thereby tipping the balance in favor of pro-regenerative pathways like those activated by NGF. However, studies have noted that at high concentrations, this compound can have off-target inhibitory effects on neurite growth induced by both Sema3A and NGF, suggesting potential interference with general neuritogenesis pathways.[5][15]

Preclinical Evidence: In Vitro Studies

In vitro models using cultured neurons are essential for elucidating the direct effects of compounds on neuronal behavior. Studies with this compound have primarily used embryonic dorsal root ganglia (DRG) neurons to demonstrate its efficacy in preventing Sema3A-induced growth cone collapse.

Key findings show that while Sema3A rapidly induces the collapse of axonal growth cones, pre-incubation with this compound effectively blocks this effect, allowing neuronal growth to continue.[4][15] Notably, a 50% increase in axon growth cone collapse induced by Sema3A was reduced to basal levels in the presence of 0.1 μg/mL this compound.[4][15] However, at concentrations significantly above its IC50 (e.g., 0.5 μg/mL or higher), this compound has been shown to inhibit neurite sprouting on its own, indicating potential off-target effects at higher doses.[15]

Quantitative Data from In Vitro Experiments

| Parameter | Condition | Result | Reference |

| Growth Cone Collapse | Embryonic DRG Neurons + Sema3A | ~50% increase in collapsed growth cones | [4][15] |

| Embryonic DRG Neurons + Sema3A + this compound (0.1 µg/mL) | Collapse reduced to basal levels | [4][15] | |

| Neurite Outgrowth | Adult TG Neurons + this compound (0.5 µg/mL or higher) | Inhibition of neurite sprouting | [15] |

| NGF-Induced Growth | Adult TG Neurons + NGF + this compound (IC50: 0.1 µg/mL) | No significant inhibition of neurite growth | [16] |

| Adult TG Neurons + NGF + this compound (1 µg/mL) | Significant inhibition of neurite growth | [16] |

Experimental Protocol: In Vitro Growth Cone Collapse Assay

-

Neuron Isolation and Culture:

-

Dissect dorsal root ganglia (DRG) from E15 mouse embryos.

-

Dissociate ganglia into single cells using trypsin and trituration.

-

Plate neurons on poly-L-lysine/laminin-coated glass coverslips in a neurobasal medium supplemented with B27 and NGF (e.g., 50 ng/mL) to induce neurite sprouts.

-

Culture for 24 hours to allow for neurite extension and the formation of well-developed growth cones.[4][15]

-

-

Treatment:

-

This compound Group: Pre-incubate a set of cultured neurons with this compound (e.g., at its IC50 of 0.1 µg/mL) for 1 hour.[4][15]

-

Add Sema3A (e.g., 0.5 nM) to the this compound pre-treated cultures and to a set of control cultures (without this compound).

-

Maintain separate control groups with no treatment and with this compound alone.

-

-

Analysis:

-

Fix the cells after a short incubation period (e.g., 30-60 minutes) with 4% paraformaldehyde.

-

Perform immunofluorescence staining for neuronal markers like βIII-tubulin and phalloidin to visualize microtubules and actin filaments, respectively.

-

Capture images using fluorescence microscopy.

-

Quantify the percentage of collapsed growth cones. A growth cone is considered collapsed if it lacks lamellipodia and its filopodia are thin and retracted.[4]

-

Preclinical Evidence: In Vivo Studies

The therapeutic potential of this compound has been evaluated in a rat model of chronic SCI, where it was used as part of a comprehensive combination therapy.[6] This approach is critical, as addressing the multifaceted pathology of chronic SCI likely requires more than a single intervention.[17]

In a key study, rats with chronic SCI (49 days post-injury) received a combination of neural stem/progenitor cell (NS/PC) transplantation, rehabilitation, and a Sema3A inhibitor (Sema3Ai), this compound. This compound was administered via a slow-releasing silicone sheet placed directly over the SCI epicenter.[6] This triple-combination therapy resulted in significantly enhanced axonal regeneration and locomotor function recovery compared to animals treated with only transplantation and rehabilitation.[6][17]

Quantitative Data from In Vivo Combination Therapy

| Group | Assessment (110 DPI) | Result | Reference |

| Transplantation + Rehabilitation (TR) | Locomotor Function (BBB Score) | Moderate improvement | [6] |

| Transplantation + Sema3Ai + Rehabilitation (TSR) | Locomotor Function (BBB Score) | Significant enhancement compared to TR group | [6] |

| TSR vs TR | Host-derived Neuronal Differentiation | Significantly improved in TSR group | [6][17] |

| TSR vs TR | Oligodendrocyte Differentiation | Significantly improved in TSR group | [6][17] |

| TSR vs TR | Axonal Regeneration | Promoted in TSR group | [6][17] |

DPI: Days Post-Injury; BBB: Basso, Beattie, Bresnahan locomotor rating scale.

Experimental Protocol: In Vivo Chronic SCI Model

-

SCI Induction:

-

Adult female Sprague-Dawley rats are anesthetized.

-

A laminectomy is performed at the thoracic level (e.g., T9-T10).

-

A contusion or compression injury is induced using a standardized device (e.g., Infinite Horizon Impactor) to ensure reproducibility.

-

The muscle and skin are sutured, and post-operative care, including manual bladder expression, is provided.

-

-

Chronic Phase Treatment (49 Days Post-Injury):

-

Animals are re-anesthetized, and the injury epicenter is re-exposed.

-

Cell Transplantation: NS/PCs (e.g., 5 × 10^5 cells in 2 µl) are injected rostrally and caudally to the injury epicenter using a stereotaxic microinjector.[6]

-

This compound Administration: A 2.5-mm-square silicone sheet impregnated with this compound for continuous release is placed over the SCI epicenter.[6] Control groups receive a placebo sheet.

-

The surgical site is closed.

-

-

Rehabilitation and Functional Assessment:

-

Post-surgery, all animals undergo a standardized rehabilitation protocol (e.g., treadmill training).

-

Locomotor recovery is assessed weekly using an open-field locomotor scale, such as the Basso, Beattie, Bresnahan (BBB) scale.[6]

-

-

Histological Analysis (e.g., 110 Days Post-Injury):

-

Animals are euthanized and perfused with 4% paraformaldehyde.

-

The spinal cord segment containing the injury is dissected and post-fixed.

-

The tissue is cryoprotected in sucrose solutions (10% then 30%).[6]

-

The spinal cord is sectioned (e.g., sagittal or transverse sections) and processed for immunohistochemistry to assess axonal regeneration (e.g., staining for neurofilament), cell differentiation, and glial scar formation.

-

Discussion and Future Directions

The preclinical data strongly support the role of this compound as a valuable tool for promoting neuroregeneration in the context of SCI. Its targeted inhibition of the potent axonal repellent Sema3A addresses a key pathological barrier that has long hindered recovery. The success of this compound within a combination therapy framework underscores the prevailing consensus that a multi-pronged approach is necessary to treat the complexities of chronic SCI.[6][17]

However, several considerations are crucial for its translation into clinical practice:

-

Off-Target Effects: As in vitro data suggests, high concentrations of this compound may be inhibitory to general neurite growth.[15] This highlights the importance of developing and optimizing controlled-release drug delivery systems, like the silicone sheets used in preclinical studies, to maintain a therapeutic concentration at the injury site while minimizing systemic exposure and potential toxicity.

-

Combination Therapies: this compound's efficacy is significantly enhanced when combined with other pro-regenerative strategies such as cell transplantation and physical rehabilitation.[6] Future research should focus on identifying the most synergistic combinations, potentially including other small molecules that target different inhibitory pathways (e.g., chondroitin sulfate proteoglycans) or growth factors that further stimulate axonal extension.

-

Elucidating Downstream Effects: While the primary mechanism of Sema3A inhibition is understood, further investigation is needed to fully characterize the downstream effects of this compound on other cell types within the injured spinal cord, including microglia, astrocytes, and oligodendrocytes. Understanding these interactions will be key to maximizing its therapeutic benefit.

Conclusion

This compound represents a significant advancement in the search for effective SCI therapies. By specifically neutralizing the inhibitory cue of Semaphorin 3A, it unlocks the potential for axonal regeneration in an otherwise hostile environment. The compelling preclinical evidence, particularly from combination therapy models, positions this compound as a strong candidate for further development. For researchers and drug development professionals, this compound serves not only as a promising therapeutic agent but also as a powerful research tool to dissect the complex molecular dialogues that govern neural repair after spinal cord injury.

References

- 1. Mesenchymal Stem Cell Transplantation: Neuroprotection and Nerve Regeneration After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Therapies for Spinal Cord Injury | Neupsy Key [neupsykey.com]

- 3. Frontiers | Modern advances in spinal cord regeneration: hydrogel combined with neural stem cells [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic Spinal Cord Injury Regeneration with Combined Therapy Comprising Neural Stem/Progenitor Cell Transplantation, Rehabilitation, and Semaphorin 3A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Global expression of NGF promotes sympathetic axonal growth in CNS white matter but does not alter its parallel orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. What are TrkA activators and how do they work? [synapse.patsnap.com]

- 11. TrkA Control Cell Extracts | Cell Signaling Technology [cellsignal.cn]

- 13. d-nb.info [d-nb.info]

- 14. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Structure-Activity Relationship of Vinaxanthone and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinaxanthone, a natural product isolated from Penicillium sp., has emerged as a promising scaffold for the development of therapeutics targeting neurological disorders and other conditions. Its biological activity is primarily attributed to a dual mechanism of action: the inhibition of Semaphorin 3A (Sema3A), a key neuronal guidance cue, and the positive allosteric modulation of the Succinate Receptor 1 (SUCNR1), a G-protein coupled receptor involved in metabolic and inflammatory signaling. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols for activity assessment, and visualizing the associated signaling pathways.

Introduction

Initially identified as a potent inhibitor of Sema3A-induced growth cone collapse, this compound demonstrated significant potential for promoting neuronal regeneration.[1][2] Subsequent research has revealed a more complex pharmacological profile, with evidence suggesting that its neuroregenerative effects may also be mediated through the modulation of SUCNR1 (also known as GPR91).[1] This dual activity presents a unique opportunity for the development of multi-target therapies. Understanding the specific structural features of the xanthone core that govern these activities is crucial for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (SAR) Data

| Compound | Target | Assay | Activity (IC50) | Reference |

| This compound | Semaphorin 3A | Growth Cone Collapse | 0.1 µg/mL (~0.16 µM) | [2] |

| Xanthofulvin | Semaphorin 3A | Growth Cone Collapse | 0.16 µM | [1] |

Note: The lack of a comprehensive public dataset of this compound analogs with corresponding activity values currently limits a detailed SAR analysis. The development and publication of such data would be a significant advancement in the field.

Key Biological Targets and Signaling Pathways

Semaphorin 3A Signaling Pathway

Sema3A is a secreted protein that acts as an axonal guidance molecule, typically inducing growth cone collapse and inhibiting nerve regeneration. This compound has been shown to inhibit this process, likely by interfering with the binding of Sema3A to its receptor complex, which consists of Neuropilin-1 (NRP1) and Plexin-A.

SUCNR1 (GPR91) Signaling Pathway

SUCNR1 is a G-protein coupled receptor that is endogenously activated by succinate, a key intermediate in the Krebs cycle. This compound is proposed to act as a positive allosteric modulator (PAM) of SUCNR1, meaning it enhances the receptor's response to its endogenous ligand. SUCNR1 activation can lead to the stimulation of two primary G-protein signaling cascades: the Gαi and Gαq pathways.

Experimental Protocols

Growth Cone Collapse Assay for Sema3A Inhibition

This assay is fundamental for assessing the ability of compounds to inhibit Sema3A-induced neuronal growth cone collapse.

Objective: To quantify the inhibitory effect of this compound and its analogs on Sema3A-mediated growth cone collapse in primary neurons.

Materials:

-

Primary dorsal root ganglion (DRG) neurons

-

Nerve Growth Factor (NGF)

-

Recombinant Sema3A

-

Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Culture medium and supplements

-

Poly-L-lysine and laminin-coated culture plates or coverslips

-

Fixation and staining reagents (e.g., paraformaldehyde, phalloidin-FITC)

-

Fluorescence microscope

Procedure:

-

Neuron Culture: Isolate DRG neurons from embryonic rodents and plate them on coated culture surfaces. Culture the neurons in the presence of NGF to promote neurite outgrowth.[2]

-

Compound Incubation: After a period of neurite extension (e.g., 24-48 hours), pre-incubate the neurons with various concentrations of the test compounds for a specified time (e.g., 1 hour).[2]

-

Sema3A Stimulation: Add Sema3A to the culture medium to a final concentration known to induce growth cone collapse and incubate for a short period (e.g., 30-60 minutes).

-

Fixation and Staining: Fix the neurons with paraformaldehyde and stain with a fluorescently labeled phalloidin to visualize the F-actin in the growth cones.

-

Imaging and Analysis: Acquire images of the growth cones using a fluorescence microscope. A growth cone is considered "collapsed" if it lacks lamellipodia and has a rounded or pencil-like morphology.

-

Data Quantification: For each experimental condition, count the percentage of collapsed growth cones. Plot the percentage of collapse against the compound concentration to determine the IC50 value.

SUCNR1 Activity Assays

The positive allosteric modulatory activity of this compound and its analogs on SUCNR1 can be assessed through various functional assays that measure downstream signaling events.

Objective: To measure the potentiation of succinate-induced G-protein activation by this compound analogs.

Materials:

-

HEK293 cells co-transfected with SUCNR1 and a BRET-based G-protein biosensor (e.g., expressing a Gα subunit fused to a luciferase and a Gγ subunit fused to a fluorescent protein).

-

Succinate

-

Test compounds (this compound and analogs)

-

Cell lysis buffer and substrate for the luciferase

-

Microplate reader capable of measuring BRET signals

Procedure:

-

Cell Culture and Transfection: Culture and transfect HEK293 cells with the SUCNR1 and BRET biosensor constructs.

-

Compound Incubation: Plate the transfected cells in a microplate and incubate with various concentrations of the test compounds.

-

Succinate Stimulation: Add a sub-maximal concentration of succinate to the wells to stimulate the receptor.

-

Signal Detection: Add the luciferase substrate and measure the BRET signal using a microplate reader.

-

Data Analysis: The potentiation of the succinate-induced BRET signal by the test compound indicates positive allosteric modulation. Calculate the EC50 for the potentiation effect.

Objective: To measure the enhancement of succinate-induced intracellular calcium release by this compound analogs, which is indicative of Gαq pathway activation.

Materials:

-

Cells expressing SUCNR1 (e.g., CHO-K1 or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Succinate

-

Test compounds (this compound and analogs)

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating and Dye Loading: Plate the SUCNR1-expressing cells in a microplate and load them with a calcium-sensitive dye.

-

Compound Incubation: Incubate the cells with various concentrations of the test compounds.

-

Succinate Injection and Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject a sub-maximal concentration of succinate and continue to measure the fluorescence intensity over time.

-

Data Analysis: An increase in the succinate-induced fluorescence peak in the presence of the test compound indicates positive allosteric modulation. Determine the EC50 of this potentiation.

Conclusion and Future Directions

This compound presents a fascinating scaffold with dual activity on two distinct and therapeutically relevant targets. While its inhibitory effect on Sema3A is established, its role as a positive allosteric modulator of SUCNR1 opens up new avenues for drug discovery. The primary limitation in advancing the SAR understanding of this compound is the lack of publicly available quantitative data for a systematic series of its analogs. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to elucidate the key structural determinants for both Sema3A inhibition and SUCNR1 modulation. Such studies will be instrumental in the development of novel, potent, and selective agents for the treatment of neurological injuries, inflammatory diseases, and other conditions where these pathways are implicated.

References

- 1. In vitro and in vivo characterization of a novel semaphorin 3A inhibitor, SM-216289 or xanthofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Vinaxanthone in Animal Models of Nerve Damage: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinaxanthone, a natural xanthone compound, has emerged as a promising therapeutic candidate for promoting nerve regeneration due to its potent inhibitory activity against Semaphorin3A (Sema3A), a key chemorepellent molecule in the nervous system. This technical guide synthesizes the available preclinical data on this compound in animal models of nerve damage, presenting quantitative data, detailed experimental methodologies, and key signaling pathways. The evidence to date, primarily from in vitro studies and in vivo models of corneal nerve damage, suggests that this compound can effectively counteract the inhibitory effects of Sema3A on axonal growth, although its efficacy in adult neurons and other nerve injury models requires further investigation.

Introduction

Peripheral and central nervous system injuries often result in limited functional recovery due to the presence of inhibitory molecules in the neuronal microenvironment that restrict axonal regeneration. One such critical inhibitor is Semaphorin3A (Sema3A), a secreted protein that induces growth cone collapse in developing and regenerating neurons.[1][2] this compound (also known as SM-345431) and its structural analogue, xanthofulvin, have been identified as specific inhibitors of Sema3A, preventing its interaction with its receptor complex, Neuropilin-1 (NRP1) and Plexin-A.[3][4][5] This inhibitory action forms the basis of its therapeutic potential in promoting nerve repair after injury. This whitepaper provides a comprehensive overview of the preclinical findings for this compound in the context of nerve damage.

Mechanism of Action: Inhibition of the Sema3A Signaling Pathway

Sema3A exerts its inhibitory effect on axonal growth by binding to its receptor complex, which is composed of Neuropilin-1 (NRP1) as a co-receptor and a Plexin-A family member as the signal-transducing receptor.[2][6] This binding initiates a downstream signaling cascade that leads to the reorganization of the actin cytoskeleton and ultimately, growth cone collapse.[6] A key mediator in this pathway is the small GTPase RhoA. The Sema3A-PlexinA interaction is thought to activate RhoA, which in turn activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK then phosphorylates and inactivates proteins that promote actin depolymerization, leading to actin stabilization and inhibition of growth cone motility.

This compound is believed to directly interact with Sema3A, preventing its binding to the NRP1 receptor, thereby blocking the initiation of this inhibitory cascade.[4]

In Vitro Efficacy

The primary in vitro evidence for this compound's activity comes from studies on embryonic dorsal root ganglion (DRG) neurons. These studies have consistently demonstrated that this compound can effectively block Sema3A-induced growth cone collapse.[7][8]

Experimental Protocol: Growth Cone Collapse Assay

-

Cell Culture: DRG neurons are isolated from embryonic mice (e.g., E15 wildtype mice) and cultured in a suitable medium supplemented with nerve growth factor (NGF) to promote neurite outgrowth.[7]

-

Treatment: After 24 hours, when neurites with well-developed growth cones are present, the neurons are pre-incubated with varying concentrations of this compound for 1 hour.[7]

-

Sema3A Challenge: Recombinant Sema3A is then added to the culture medium.[7]

-

Observation: The response of the growth cones is observed and quantified over time, typically by counting the percentage of collapsed growth cones.[7]

Quantitative In Vitro Data

The following table summarizes the key quantitative findings from in vitro studies.

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| IC50 for Sema3A Inhibition | Chick DRG Neurons | 0.1 µg/mL | 50% inhibition of Sema3A-induced growth cone collapse. | [5] |

| Growth Cone Collapse Inhibition | Embryonic Mouse DRG Neurons | 0.1 µg/mL | Reduced Sema3A-induced growth cone collapse to basal levels. | [8] |

| Neurite Sprouting (Adult Neurons) | Adult Mouse Trigeminal Ganglion Neurons | 0.5 µg/mL or higher | Inhibition of neurite sprouting. | [7] |

| Neurite Elongation (Adult Neurons) | Adult Mouse Trigeminal Ganglion Neurons | 0.5 µg/mL or higher | Inhibition of the formation of long neurites. | [4] |

It is important to note that while this compound effectively blocks the inhibitory effects of Sema3A on embryonic neurons, it shows off-target inhibitory effects on adult neuron neurite growth at concentrations above its IC50 for Sema3A inhibition.[9]

In Vivo Efficacy in Animal Models of Nerve Damage

In vivo studies have primarily focused on models of corneal nerve damage in mice, with a related compound, xanthofulvin, being studied in a rat model of spinal cord transection.

Corneal Nerve Damage Models

This model mimics the nerve damage that occurs during corneal transplantation surgery.

Experimental Protocol:

-

Animals: P0-Cre/Floxed-EGFP transgenic mice, which express EGFP in peripheral nerve cells, are often used as recipients to facilitate visualization of regenerating nerves. Wild-type mice serve as cornea donors.[10]

-

Surgical Procedure: A full-thickness corneal transplantation is performed. A 2 mm diameter donor cornea is sutured into the recipient bed.[10]

-

Treatment: this compound (as SM-345431) is administered via subconjunctival injections (e.g., 0.1 mg/mL) every 2 days for a period of 3 weeks. The control group receives vehicle-only injections.[10]

-

Outcome Measures:

-

Nerve Regeneration: The length and density of regenerating nerves are measured using EGFP fluorescence and immunohistochemistry for βIII tubulin.[10]

-

Functional Recovery: Corneal sensitivity is assessed using a Cochet-Bonnet esthesiometer.[10]

-

Side Effects: Corneal neovascularization is monitored as a potential side effect.[11]

-

Quantitative Data:

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| Murine Corneal Transplantation | This compound (0.1 mg/mL, subconjunctival injection, every 2 days for 3 weeks) | Regenerating Nerve Length | Significantly higher nerve growth compared to control. | [10] |

| Corneal Sensitivity | Significantly improved in the this compound-treated group by 3 weeks post-transplantation. | [10] | ||

| Corneal Neovascularization | No significant difference compared to control. | [11] |

This model simulates nerve damage associated with severe dry eye disease.

Experimental Protocol:

-

Induction of Dry Eye: A common method involves a combination of environmental and pharmacological desiccation. Mice are exposed to a continuous airflow and receive topical applications of a muscarinic receptor antagonist like atropine (e.g., 1% solution, 4 times daily) for a defined period (e.g., 2 weeks).[1][12]

-

Treatment: this compound would be administered topically or systemically during the induction or recovery phase. Note: Specific protocols for this compound treatment in this model are not yet detailed in the literature.

-

Outcome Measures:

No quantitative data for this compound in a dry eye model is currently available in the reviewed literature.

Spinal Cord Injury Model (with Xanthofulvin)

A study using xanthofulvin, a close structural analogue of this compound, has been conducted in a rat model of spinal cord transection.

Experimental Protocol:

-

Surgical Procedure: A complete transection of the spinal cord is performed at a specific thoracic level (e.g., T11).[13][15] This creates a complete loss of motor and sensory function below the injury site.

-

Treatment: Xanthofulvin is administered locally to the lesion site.[3] Note: The exact dosage and administration details for xanthofulvin in the spinal cord transection model are not fully specified in the available literature.

-

Outcome Measures:

-

Axonal Regeneration: Histological analysis to assess the regrowth of axons across the lesion site.

-

Functional Recovery: Behavioral tests such as the Basso, Beattie, and Bresnahan (BBB) open-field locomotor scale are used to score hindlimb motor function.[16]

-

Qualitative Findings:

Local administration of xanthofulvin in a rat olfactory nerve axotomy model, another CNS injury model, significantly accelerated the regeneration of olfactory nerves.[3] In a rat spinal cord transection model, xanthofulvin was reported to promote neural regeneration.[4]

Detailed quantitative data for xanthofulvin in the spinal cord transection model is not available in the reviewed literature.

Pharmacokinetics and Toxicology

There is currently no published data on the pharmacokinetics of this compound in animal models. Studies on other xanthones, such as α-mangostin, in rodents suggest that oral bioavailability may be low, which could be a consideration for future drug development. [No specific citation available in the provided results]

Similarly, no specific preclinical neurotoxicity studies for this compound have been identified in the literature.[17] As with any therapeutic candidate, a thorough toxicological evaluation will be necessary.

Discussion and Future Directions

The preclinical data for this compound in animal models of nerve damage, while limited, is promising. The in vitro studies provide a solid mechanistic basis for its action as a Sema3A inhibitor. The in vivo findings in the murine corneal transplantation model demonstrate its potential to promote both anatomical and functional nerve recovery.

However, several key areas require further investigation:

-

Dose-response studies in vivo: The optimal therapeutic dose, administration route, and frequency for different types of nerve injury need to be established.

-

Efficacy in other nerve injury models: The therapeutic potential of this compound should be evaluated in more common and clinically relevant models of peripheral nerve injury, such as sciatic nerve crush or diabetic neuropathy.

-

Chronic nerve injury models: The current studies have focused on acute injury models. The efficacy of this compound in chronic nerve damage scenarios needs to be assessed.

-

Pharmacokinetics and safety: A comprehensive pharmacokinetic and toxicology profile of this compound is essential for its translation to clinical applications.

-

Combination therapies: Investigating this compound in combination with other pro-regenerative factors or cell-based therapies could lead to synergistic effects.

Conclusion

This compound is a compelling drug candidate for the treatment of nerve damage, with a well-defined mechanism of action as a Sema3A inhibitor. The existing preclinical data supports its pro-regenerative effects, particularly in the context of corneal nerve injury. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to pave the way for its clinical development for a range of neurological injuries.

References

- 1. researchgate.net [researchgate.net]

- 2. Architecture of the Sema3A/PlexinA4/Neuropilin tripartite complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo characterization of a novel semaphorin 3A inhibitor, SM-216289 or xanthofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Xanthofulvin, a novel semaphorin inhibitor produced by a strain of Penicillium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Semaphorin 3A Inhibitor SM-345431 Accelerates Peripheral Nerve Regeneration and Sensitivity in a Murine Corneal Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Semaphorin 3A Inhibitor SM-345431 Accelerates Peripheral Nerve Regeneration and Sensitivity in a Murine Corneal Transplantation Model | PLOS One [journals.plos.org]

- 12. Frontiers | Collagen mimetic peptide repair of the corneal nerve bed in a mouse model of dry eye disease [frontiersin.org]

- 13. Complete rat spinal cord transection as a faithful model of spinal cord injury for translational cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Complete rat spinal cord transection as a faithful model of spinal cord injury for translational cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental Models of Spinal Cord Injury in Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Unveiling the Cellular Landscape of Vinaxanthone: A Technical Guide to Target Deconvolution Beyond Sema3A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinaxanthone, a potent small molecule inhibitor, is primarily recognized for its activity against Semaphorin3A (Sema3A), a key player in neuronal guidance and immune response. However, accumulating evidence suggests that the therapeutic potential and off-target effects of this compound extend beyond this single interaction. This in-depth technical guide provides a comprehensive overview of the known cellular targets of this compound, details the experimental methodologies to uncover novel targets, and visualizes the key signaling pathways implicated in its mechanism of action. This document serves as a critical resource for researchers aiming to fully characterize the cellular interactome of this compound and unlock its broader therapeutic applications.

Known Cellular Targets of this compound

While Sema3A is the most widely studied target, this compound has been demonstrated to inhibit other key cellular enzymes. A summary of the known targets and their respective inhibitory concentrations is presented below.

| Target | Target Class | IC50 / Ki | Organism/Cell Line | Reference |

| Semaphorin3A (Sema3A) | Secreted Protein | 0.1-0.2 µM (IC50) | Not specified | [1] |

| Phospholipase C (PLC) | Enzyme | 5.4 µM (rat brain), 9.3 µM (murine colon 26 adenocarcinoma), 44 µM (murine fibroblasts NIH3T3) (IC50) | Rat, Mouse | [1] |

| Enoyl-Acyl Carrier Protein Reductase (FabI) | Enzyme | 0.9 µM (IC50) | Bacterial | [1] |

| Substrate (t-o-NAC thioester) for FabI | Substrate | 3.1 µM (Ki) | Not applicable | [1] |

| Cofactor (NADPH) for FabI | Cofactor | 1.0 µM (Ki) | Not applicable | [1] |

It is important to note that at concentrations above its IC50 for Sema3A, this compound exhibits off-target effects, including the inhibition of neurite growth, suggesting a broader range of cellular interactions.[2][3][4]

Experimental Protocols for Discovering Novel Cellular Targets

The identification of novel cellular targets for a small molecule like this compound is a critical step in understanding its full pharmacological profile. The following are detailed methodologies for key experiments used in target deconvolution.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This powerful technique allows for the identification of proteins that directly bind to this compound.

Methodology:

-

Immobilization of this compound:

-

Synthesize a derivative of this compound containing a linker arm with a reactive functional group (e.g., an amine or carboxylic acid).

-

Covalently couple the this compound derivative to a solid support matrix (e.g., sepharose beads) through the linker. This creates the affinity matrix.

-

Control beads, without the immobilized this compound, should be prepared in parallel to identify non-specific binders.

-

-

Cell Lysate Preparation:

-

Culture cells of interest (e.g., a neuronal cell line or cancer cell line) and harvest them.

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity and native conformation.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the this compound-coupled beads and the control beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

-

Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins from the this compound-coupled beads. This can be achieved by:

-

Competitive elution: Using an excess of free this compound.

-

Non-specific elution: Changing the pH or ionic strength of the buffer, or using a denaturing agent like SDS.

-

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize them using a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise the protein bands of interest (those present in the this compound elution but not the control).

-

Perform in-gel tryptic digestion of the proteins.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database using a search algorithm like Mascot or Sequest.

-

Kinome Profiling

Given that many small molecule drugs target kinases, a kinome-wide screen can reveal if this compound has any off-target kinase inhibitory activity.

Methodology:

-

Competition Binding Assay (e.g., KINOMEscan™):

-

A large panel of purified, human kinases is used.

-

Each kinase is tagged with a DNA label and immobilized on a solid support.

-

An active site-directed ligand (a "tracer") that is known to bind to the kinase is added.

-

This compound is added at a fixed concentration (e.g., 1 or 10 µM) to compete with the tracer for binding to the kinase.

-

The amount of tracer bound to each kinase is quantified using a sensitive method like quantitative PCR (qPCR) of the DNA tag.

-

A reduction in the amount of bound tracer in the presence of this compound indicates that it is binding to and potentially inhibiting that kinase.

-

Results are typically expressed as a percentage of control (no this compound).

-

-

Activity-Based Kinase Profiling:

-

Cell lysates are treated with this compound.

-

The lysates are then incubated with ATP- or ADP-affinity beads to enrich for active kinases.

-

The enriched kinases are identified and quantified by mass spectrometry.

-

A decrease in the abundance of a particular kinase in the this compound-treated sample compared to the control suggests inhibition.

-

Signaling Pathways and Experimental Workflows

This compound Target Identification Workflow

The logical flow for identifying and validating novel cellular targets of this compound is depicted below.

Caption: Workflow for this compound target identification and validation.

Phospholipase C (PLC) Signaling Pathway

This compound inhibits Phospholipase C (PLC). The canonical PLC signaling cascade is illustrated below. Inhibition of PLC by this compound would be expected to dampen this pathway.

Caption: The Phospholipase C (PLC) signaling pathway.

Bacterial Fatty Acid Synthesis (FAS-II) Pathway and FabI Inhibition

This compound is also an inhibitor of the bacterial enzyme FabI, which is a key component of the type II fatty acid synthesis (FAS-II) pathway. This pathway is essential for bacterial viability.

Caption: Bacterial Fatty Acid Synthesis (FAS-II) pathway.

Conclusion and Future Directions

This compound is a multi-target compound with inhibitory activity against Sema3A, Phospholipase C, and the bacterial enzyme FabI. While these targets provide a foundation for understanding its biological effects, a comprehensive and unbiased interrogation of its cellular interactome is necessary to fully elucidate its mechanism of action and potential for therapeutic development. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically identify and validate novel cellular targets of this compound. Such studies will be instrumental in defining its on- and off-target effects, guiding lead optimization, and ultimately unlocking the full therapeutic potential of this promising molecule. Future research should prioritize systematic off-target profiling using the methodologies described herein to build a complete picture of this compound's cellular interactions.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]

vinaxanthone's role in phospholipase C inhibition and downstream signaling

An In-depth Technical Guide on Vinaxanthone's Role in Phospholipase C Inhibition and Downstream Signaling

This technical guide provides a comprehensive overview of this compound's function as an inhibitor of phospholipase C (PLC) and its subsequent effects on downstream signaling cascades. The information presented herein is intended to support research and development efforts in pharmacology and molecular biology.

Introduction to this compound

This compound (also known as SM-345431) is a metabolite derived from the fungus Penicillium vinaceum. It is recognized for its diverse biological activities, most notably as a potent inhibitor of Semaphorin3A (Sema3A) signaling and as a selective inhibitor of phospholipase C (PLC).[1][2][3] Its ability to modulate these critical signaling pathways has made it a subject of interest in neurobiology, oncology, and inflammatory research. This document focuses on the mechanisms and consequences of this compound's interaction with the PLC signaling pathway.

Quantitative Analysis of Phospholipase C Inhibition

This compound has demonstrated selective inhibitory activity against phospholipase C sourced from various tissues. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of its potency.

| Source of Phospholipase C (PLC) | IC50 Value (µM) | Reference |

| Rat Brain | 5.4 | [1][2][3] |

| Murine Colon 26 Adenocarcinoma | 9.3 | [1][2][3] |

| Murine Fibroblasts NIH3T3 | 44 | [1][2][3] |

The Phospholipase C Signaling Cascade and this compound's Point of Intervention

Phospholipase C enzymes are crucial components of cellular signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This action is a pivotal step in the signaling pathways initiated by many G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[6][7]

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8]

-

Diacylglycerol (DAG): Remains in the plasma membrane where it, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[9]

By inhibiting PLC, this compound effectively blocks the production of both IP3 and DAG, thereby attenuating these downstream signaling events.

Broader Signaling Context: Intersection with Semaphorin3A Pathway

This compound is also a well-documented inhibitor of Semaphorin3A (Sema3A) signaling, which is critical in neuronal guidance and immune response.[10][11][12] Sema3A signaling through its neuropilin/plexin receptor complex can initiate intracellular cascades involving Rho family GTPases and other kinase pathways like MAP/ERK and PI3K/Akt.[10] While distinct, the PLC and Sema3A pathways can have complex interactions and crosstalk. The dual inhibitory action of this compound suggests it may be a valuable tool for dissecting these interconnected networks. It is plausible that some of the observed biological effects of this compound arise from its simultaneous modulation of both pathways.

Experimental Protocols for Assessing PLC Inhibition

Several methods can be employed to measure the inhibitory effect of compounds like this compound on PLC activity. Below is a generalized protocol for a fluorescence-based assay, which is commonly used in high-throughput screening.

Objective: To determine the IC50 value of this compound for a specific phospholipase C isozyme.

Principle: A synthetic substrate for PLC, when cleaved, releases a fluorescent product. The rate of fluorescence increase is proportional to PLC activity. An inhibitor will reduce this rate.

Materials:

-

Purified PLC enzyme

-

Fluorescent PLC substrate (e.g., from the EnzChek® Direct Phospholipase C Assay Kit)[13]

-

PLC reaction buffer

-

This compound stock solution (in DMSO)

-

DMSO (for control)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the PLC enzyme in pre-chilled 1X PLC reaction buffer.

-

Prepare a working solution of the fluorescent substrate according to the manufacturer's instructions.[13]

-

Prepare a serial dilution of this compound in reaction buffer, maintaining a constant final concentration of DMSO across all wells.

-

-

Assay Protocol:

-

To the wells of the 96-well plate, add the this compound dilutions (or DMSO for control).

-

Add the PLC enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate working solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate used.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

-

Normalize the rates relative to the vehicle (DMSO) control (100% activity).

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

Conclusion and Future Directions

This compound serves as a valuable chemical tool for investigating PLC-mediated signaling. Its selective inhibition of PLC provides a mechanism to probe the roles of this enzyme family in various physiological and pathological processes. The quantitative data on its IC50 values across different cell types highlight its potential for development as a therapeutic agent. However, its dual activity as a Sema3A inhibitor necessitates careful interpretation of experimental results, as observed effects may not be solely attributable to PLC inhibition.[10][11] Future research should focus on elucidating the specific PLC isozymes targeted by this compound and further exploring the interplay between the PLC and Sema3A signaling pathways to fully understand its mechanism of action and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. invivochem.net [invivochem.net]

- 4. Phospholipase C (PLC) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 5. Phospholipase C - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. bmbreports.org [bmbreports.org]

- 8. IP3, a small molecule with a powerful message - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signal transduction in cells following binding of chemoattractants to membrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits Semaphorin3A induced axonal growth cone collapse in embryonic neurons but fails to block its growth promoting effects on adult neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

The Initial Isolation and Characterization of Vinaxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinaxanthone, a xanthone derivative produced by fungi of the Penicillium genus, has garnered significant interest in the scientific community for its diverse biological activities. Initially identified as a novel inhibitor of phospholipase C, subsequent research has revealed its potent inhibitory effects on bacterial enoyl-ACP reductase (FabI) and Semaphorin 3A-mediated signaling pathways. This technical guide provides a comprehensive overview of the initial isolation and characterization of this compound, detailing the experimental protocols employed and presenting the key quantitative data that defined its chemical identity and biological functions. The information is intended to serve as a foundational resource for researchers engaged in natural product discovery, medicinal chemistry, and the development of novel therapeutic agents.

Introduction

This compound is a natural product first reported as a novel phospholipase C inhibitor isolated from the fungus Penicillium vinaceum.[1][2] Later studies identified it as a potent inhibitor of the bacterial enzyme enoyl-ACP reductase (FabI), a key component of the fatty acid synthesis pathway in bacteria, making it a promising candidate for the development of new antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[3] Furthermore, this compound has been shown to inhibit Semaphorin 3A, a protein involved in neuronal guidance and immune responses, suggesting its potential therapeutic application in nerve regeneration and other pathological conditions.[4] This guide focuses on the foundational studies that led to the discovery and initial scientific understanding of this multifaceted molecule.

Isolation of this compound

The initial isolation of this compound was achieved through a bioassay-guided fractionation approach from the culture broth of Penicillium species. The general workflow for this process is outlined below.

Fermentation of the Producing Organism

-

Organism: Penicillium vinaceum or other this compound-producing Penicillium species.

-

Culture Medium: A suitable liquid medium for fungal growth and secondary metabolite production. A typical medium might consist of glucose, malt extract, and yeast extract.[5]

-

Fermentation Conditions: The fungal strain is cultured in flasks on a rotary shaker at a controlled temperature (e.g., 25°C) for a period sufficient for the production of this compound, typically several days to weeks.[5]

Extraction and Purification

The following is a generalized protocol based on common methods for isolating fungal metabolites.

-

Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.

-

Solvent Evaporation: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

-

Column Chromatography: The crude extract is first fractionated using column chromatography on a stationary phase like silica gel, with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient).

-

Bioassay-Guided Fractionation: At each step of the separation, the resulting fractions are tested for their biological activity (e.g., FabI inhibition or phospholipase C inhibition) to identify the fractions containing the active compound.

-

High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by HPLC, often using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient) to yield pure this compound.

-

Structural Characterization of this compound

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data reported for this compound.

| Technique | Observed Data |

| UV-Vis | The UV-Vis spectrum of this compound in methanol typically shows absorption maxima (λmax) characteristic of a highly conjugated xanthone scaffold. |

| Mass Spectrometry (MS) | The molecular formula of this compound has been determined as C₂₈H₁₆O₁₄ by high-resolution mass spectrometry.[6] The exact mass and fragmentation pattern are used to confirm the molecular weight and structural features. |

| ¹H NMR | The proton NMR spectrum reveals signals corresponding to the aromatic protons of the xanthone core and its substituents. The chemical shifts and coupling constants provide information about the substitution pattern. |

| ¹³C NMR | The carbon NMR spectrum shows resonances for all 28 carbon atoms in the molecule, including the characteristic signals for the carbonyl group of the xanthone, aromatic carbons, and any aliphatic carbons in the side chains. |

Note: Specific chemical shift values and coupling constants can be found in the primary literature and may vary slightly depending on the solvent used for analysis.

Biological Activity and Mechanism of Action

This compound has been shown to inhibit multiple biological targets, leading to a range of cellular effects.

Inhibition of Bacterial FabI

This compound is a potent inhibitor of the Staphylococcus aureus FabI enzyme, which catalyzes the final, rate-limiting step in the bacterial fatty acid biosynthesis pathway.[3]

Inhibition of Semaphorin 3A Signaling

This compound also acts as an inhibitor of Semaphorin 3A (Sema3A), a secreted protein that plays a crucial role in repulsive axon guidance during neuronal development.[4] By binding to its receptor complex, Neuropilin-1 (NRP1) and Plexin-A, Sema3A triggers a signaling cascade that leads to the collapse of the neuronal growth cone.

Quantitative Biological Data

The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound against its key targets.

| Target | Organism/System | IC₅₀ | Reference |

| FabI | Staphylococcus aureus | 0.9 µM | [3] |

| Phospholipase C | Rat Brain | 5.4 µM | [6] |

| Phospholipase C | Murine Colon 26 Adenocarcinoma | 9.3 µM | [6] |

| Phospholipase C | Murine Fibroblasts NIH3T3 | 44 µM | [6] |

| Semaphorin 3A | Axonal Growth Cone Collapse Assay | 0.1-0.2 µM | [6] |

Conclusion

The initial isolation and characterization of this compound from Penicillium species have laid the groundwork for understanding its chemical nature and diverse biological activities. The methodologies employed, from fermentation and bioassay-guided fractionation to detailed spectroscopic analysis, are cornerstones of natural product drug discovery. The identification of this compound as a potent inhibitor of both bacterial FabI and the Semaphorin 3A signaling pathway highlights its potential as a lead compound for the development of novel antibacterial and neuro-regenerative therapies. This guide provides a consolidated resource for researchers to build upon these foundational studies and further explore the therapeutic promise of this compound and its analogs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157) [hmdb.ca]

- 5. ICI Journals Master List [journals.indexcopernicus.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

The Therapeutic Potential of Vinaxanthone in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract